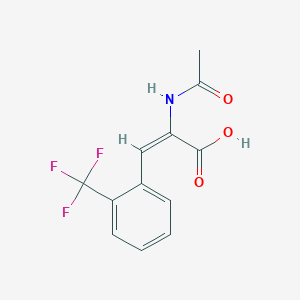
N,O-Bis(diethylhydrogensilyl)trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,O-Bis(diethylhydrogensilyl)trifluoroacetamide is a chemical compound with the molecular formula C10H22F3NOSi2 and a molecular weight of 285.46 g/mol . It is commonly used as a derivatizing reagent in gas chromatography (GC) due to its ability to form stable derivatives with various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Bis(diethylhydrogensilyl)trifluoroacetamide involves the reaction of diethylhydrogensilane with trifluoroacetamide under controlled conditions. The reaction typically requires an inert atmosphere to prevent moisture from interfering with the reaction . The product is then purified through distillation or chromatography to achieve the desired purity level.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then packaged under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
N,O-Bis(diethylhydrogensilyl)trifluoroacetamide primarily undergoes derivatization reactions, where it reacts with various functional groups such as hydroxyl, amino, and carboxyl groups to form stable silyl derivatives . These reactions are essential in analytical chemistry for improving the volatility and stability of analytes in GC.
Common Reagents and Conditions
The derivatization reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures. Common reagents used in these reactions include this compound itself and a catalyst to facilitate the reaction .
Major Products Formed
The major products formed from these reactions are silyl derivatives of the original analytes. These derivatives are more volatile and stable, making them suitable for analysis by GC .
Scientific Research Applications
N,O-Bis(diethylhydrogensilyl)trifluoroacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,O-Bis(diethylhydrogensilyl)trifluoroacetamide involves the formation of silyl derivatives through the reaction with functional groups in the analytes. The compound acts as a silylating agent, transferring its silyl group to the analyte, thereby increasing its volatility and stability . This process enhances the analyte’s detectability in GC and mass spectrometry.
Comparison with Similar Compounds
Similar Compounds
N,O-Bis(trimethylsilyl)trifluoroacetamide: Another silylating reagent used in GC, but with different silyl groups.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Similar in function but with a different molecular structure.
N,O-Bis(trimethylsilyl)acetamide: Used for similar purposes but with different reactivity and stability profiles.
Uniqueness
N,O-Bis(diethylhydrogensilyl)trifluoroacetamide is unique due to its specific silyl groups, which provide distinct reactivity and stability characteristics. This makes it particularly suitable for certain analytical applications where other silylating reagents may not perform as effectively .
Properties
InChI |
InChI=1S/C10H20F3NOSi2/c1-5-16(6-2)14-9(10(11,12)13)15-17(7-3)8-4/h5-8H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERQTNAPNFAWTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)N=C(C(F)(F)F)O[Si](CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3NOSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does N,O-Bis(diethylhydrogensilyl)trifluoroacetamide interact with thromboxane B2 and what are the downstream analytical benefits?
A1: this compound (DEHS-BSTFA) reacts with the methyl ester-methyloxime derivative of thromboxane B2 (TXB2) after treatment with diazomethane and O-methylhydroxylamine-HCl []. This reaction forms the diethylhydrogensilyl-cyclic diethylsilylene (DEHS-DES) derivative of TXB2. This derivative is advantageous for gas chromatography-mass spectrometry (GC-MS) analysis due to its improved volatility and distinct fragmentation pattern []. The DEHS-DES derivative produces characteristic ions, notably at m/z 269, which are valuable for identifying and quantifying TXB2 in biological samples using techniques like GC/HR-SIM [].
Q2: Can you elaborate on the structural changes observed when DEHS-BSTFA reacts with different isomers of 5β-pregnane-17,20,21-triols?
A2: DEHS-BSTFA reacts with 5β-pregnane-17,20,21-triols to yield DEHS-DES derivatives with distinct structures depending on the isomer []. For instance, 5β-Pregnane-3α,17α,20β,21-tetraol forms the 3α,21-bis-DEHS-17α,20β-DES derivative, while its 20α isomer primarily yields the 3α,17α-bis-DEHS-20α,21-DES derivative []. Interestingly, the latter derivative is believed to undergo facile isomerization to the less stable 3α,21-bis-DEHS-17α,20α-DES structure during electron ionization in mass spectrometry []. These structural differences, evidenced by isotope labeling and accurate mass measurements, contribute to distinct fragmentation patterns observed in mass spectra, aiding in the identification and characterization of these steroid isomers [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-N-[(2R,3R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2R)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1139633.png)








